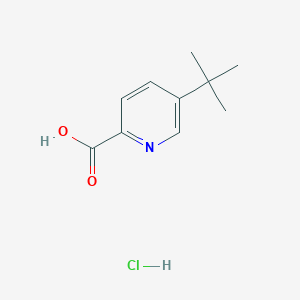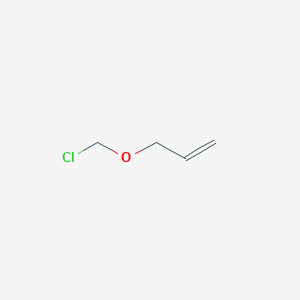
5-Tert-butylpyridine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butylpyridine-2-carboxylic acid hydrochloride is a research chemical . It is also known as 5-butylpyridine-2-carboxylic acid . The IUPAC name for this compound is 5-(tert-butyl)picolinic acid hydrochloride . The molecular formula of this compound is C10H13NO2 and it has a molecular weight of 179.2157 .
Molecular Structure Analysis
The molecular structure of 5-Tert-butylpyridine-2-carboxylic acid hydrochloride can be represented by the InChI code:InChI=1S/C10H13NO2.ClH/c1-10(2,3)7-4-5-8(9(12)13)11-6-7;/h4-6H,1-3H3,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Tert-butylpyridine-2-carboxylic acid hydrochloride is a powder . The compound should be stored at room temperature . It is air sensitive and heat sensitive .Aplicaciones Científicas De Investigación
Synthesis of Pipecolic Acid Derivatives
- Purkayastha et al. (2010) explored the synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives using a cascade of reactions initiated by acid-catalyzed hydrolysis. This research demonstrates the potential of tert-butylpyridine derivatives in synthesizing complex organic compounds (Purkayastha et al., 2010).
Study of Metal Ions Binding
- Saladini et al. (2002) investigated the binary complexes formed between 5-amino-3,5-dideoxy-D-glycero-D-galactononulosic acid and various metal ions, revealing the significant role of carboxylic and pyridine groups in binding metal ions, which can be relevant for understanding the interactions of tert-butylpyridine derivatives with metals (Saladini et al., 2002).
Development of Chemical Sensors
- Luo et al. (2007) developed a porphyrin-appended terpyridine, demonstrating its application as a potential fluoroionophore for metal ion recognition. This suggests the use of tert-butylpyridine derivatives in designing sensitive chemical sensors (Luo et al., 2007).
Synthesis of Coordination Polymers
- Gai et al. (2013) synthesized a series of zinc(II) entangled coordination polymers using carboxyphenyl-terpyridine ligands. This research highlights the role of tert-butylpyridine derivatives in constructing complex coordination polymers with potential applications in materials science (Gai et al., 2013).
Enhancement in Solar Cells
- Boschloo et al. (2006) studied the effect of 4-tert-butylpyridine addition to redox electrolytes in dye-sensitized TiO2 solar cells, showing significant improvement in cell performance. This indicates the potential of tert-butylpyridine derivatives in enhancing the efficiency of solar cells (Boschloo et al., 2006).
Safety and Hazards
This compound is classified as potentially harmful if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
Propiedades
IUPAC Name |
5-tert-butylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,3)7-4-5-8(9(12)13)11-6-7;/h4-6H,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYGJKQDYFXKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butylpyridine-2-carboxylic acid hydrochloride | |
CAS RN |
1909316-35-3 |
Source


|
| Record name | 5-(tert-butyl)pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2763029.png)

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide](/img/structure/B2763031.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2763032.png)








![6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763048.png)
